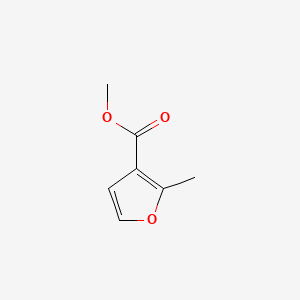

Methyl 2-methylfuran-3-carboxylate

Description

Overview of Furan (B31954) Derivatives in Chemical Science

Furan derivatives are a class of organic compounds built upon the furan ring, a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom. wikipedia.orgalgoreducation.comnumberanalytics.com This structural motif is a cornerstone in organic chemistry and is present in a wide array of biologically active molecules and industrial chemicals. researchgate.netijsrst.com

The furan ring system is of considerable importance in organic chemistry due to its unique electronic properties and reactivity. numberanalytics.comnumberanalytics.com As an aromatic compound, furan possesses a delocalized π-electron system, which imparts a degree of stability. wikipedia.orgaskiitians.com However, its aromaticity is less pronounced than that of benzene (B151609), making it more reactive and susceptible to a variety of chemical transformations, including electrophilic substitution and cycloaddition reactions like the Diels-Alder reaction. wikipedia.orgnumberanalytics.com This reactivity makes furan and its derivatives versatile building blocks in the synthesis of more complex molecules. numberanalytics.com

The furan nucleus is a key structural component in numerous compounds with significant applications in the pharmaceutical and agrochemical sectors. algoreducation.comscispace.com In the pharmaceutical industry, furan derivatives are integral to the structure of various drugs, including the antiarrhythmic agent vernakalant (B1244702) and the cancer therapy drug sunitinib. algoreducation.com The presence of the furan ring can influence the pharmacological properties of a molecule, such as its biological activity and metabolic stability. numberanalytics.com In agriculture, furan-based compounds have been developed as insecticides and other crop protection agents. algoreducation.comscispace.com

Molecular and Structural Characterization of Methyl 2-Methylfuran-3-carboxylate

A precise understanding of the molecular and structural properties of this compound is fundamental to its study and application in research.

The systematic IUPAC name for this compound is this compound. matrix-fine-chemicals.comnih.gov It is also commonly referred to as methyl 2-methyl-3-furoate. matrix-fine-chemicals.com The Chemical Abstracts Service (CAS) has assigned it the registry number 6141-58-8. matrix-fine-chemicals.comsigmaaldrich.comsielc.com

Interactive Data Table: Nomenclature and Registry Information

| Identifier | Value |

| Preferred IUPAC Name | This compound |

| Synonyms | Methyl 2-methyl-3-furoate, 2-Methyl-furan-3-carboxylic acid methyl ester |

| CAS Number | 6141-58-8 |

| EC Number | 228-132-6 |

| PubChem CID | 80237 |

The molecular formula of this compound is C7H8O3. matrix-fine-chemicals.comsigmaaldrich.com Based on this formula, its calculated molecular weight is approximately 140.14 g/mol . nih.govsigmaaldrich.com

Interactive Data Table: Molecular Properties

| Property | Value |

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| Exact Mass | 140.047344113 Da |

The structure of this compound consists of a furan ring substituted with a methyl group at the 2-position and a methyl carboxylate group at the 3-position. The furan ring itself is a planar, five-membered heterocycle. wikipedia.orgaskiitians.com

The aromaticity of the furan ring arises from the delocalization of six π-electrons: four from the two carbon-carbon double bonds and two from one of the lone pairs on the oxygen atom. wikipedia.orgaskiitians.comstudysmarter.co.uk This arrangement satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). wikipedia.orgaskiitians.com The delocalization of these electrons results in a more stable system compared to a non-aromatic analogue. askiitians.com However, the electronegativity of the oxygen atom leads to a less uniform distribution of electron density compared to benzene, which influences its chemical reactivity. vedantu.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRRIABXNIGUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210343 | |

| Record name | Methyl 2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6141-58-8 | |

| Record name | 3-Furancarboxylic acid, 2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6141-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylfuran-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylfuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Methyl 2 Methylfuran 3 Carboxylate

Established Synthetic Routes

Established methods for the synthesis of methyl 2-methylfuran-3-carboxylate provide reliable and well-documented procedures for its formation.

A primary and straightforward method for preparing this compound is through the esterification of its corresponding carboxylic acid, 2-methylfuran-3-carboxylic acid. This acid-catalyzed reaction typically involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from methanol. Subsequent elimination of a water molecule yields the desired ester. The process is a reversible equilibrium, and to drive it towards the product, an excess of methanol is often used, or the water formed during the reaction is removed.

A specific example of this esterification involves refluxing 2-methylfuran-3-carboxylic acid with a solution of hydrogen chloride in methanol. This method provides a clean conversion to the methyl ester.

Table 1: Reaction Conditions for the Esterification of 2-Methylfuran-3-carboxylic Acid

| Reactant | Reagent | Catalyst | Conditions | Product |

| 2-Methylfuran-3-carboxylic Acid | Methanol | Hydrogen Chloride | Reflux | This compound |

Direct methylation of a suitable precursor is another viable route. For instance, the sodium salt of 2-methylfuran-3-carboxylic acid can be treated with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to yield the methyl ester. This method avoids the use of strong acids and can be advantageous when dealing with acid-sensitive substrates. The reaction is a nucleophilic substitution where the carboxylate anion acts as the nucleophile, attacking the methyl group of the methylating agent and displacing the leaving group (iodide or sulfate).

The Feist-Benary furan (B31954) synthesis is a classic method for constructing the furan ring, and it can be adapted to produce this compound. This reaction involves the condensation of an α-halo ketone or aldehyde with a β-dicarbonyl compound in the presence of a base.

A specific application of the Feist-Benary synthesis for the target molecule involves the reaction between methyl acetoacetate (B1235776) and chloroacetaldehyde. In this process, the enolate of methyl acetoacetate, formed by the action of a base such as pyridine (B92270) or ammonia, acts as the nucleophile. It attacks the carbonyl carbon of chloroacetaldehyde. The subsequent steps involve an intramolecular aldol-type condensation and dehydration to form the furan ring. The reaction is typically carried out in a suitable solvent and may require heating to facilitate the cyclization and aromatization steps.

Table 2: Reactants for Feist-Benary Synthesis of this compound

| β-Dicarbonyl Compound | α-Halo Aldehyde | Base |

| Methyl acetoacetate | Chloroacetaldehyde | Pyridine/Ammonia |

A more complex but effective synthesis starts from 4-trichloroacetyl-2,3-dihydrofuran. This precursor undergoes a haloform-type reaction when treated with a base such as sodium methoxide (B1231860) in methanol. The trichloroacetyl group is cleaved, and the resulting intermediate is aromatized to the furan ring system. This process not only forms the ester group but also introduces the aromaticity of the furan ring in a single transformation. The reaction is typically exothermic and requires careful control of the temperature.

Feist-Benary Furan Synthesis Approaches

Advanced Synthetic Strategies and Improvements

While the established routes are reliable, research has also focused on developing more advanced and efficient synthetic strategies. These improvements often aim to increase yields, reduce reaction times, use milder conditions, or employ more environmentally friendly reagents. For instance, the use of solid acid catalysts for esterification can simplify the work-up procedure and allow for catalyst recycling. Furthermore, modern cross-coupling reactions could potentially be employed to construct the substituted furan ring system with high regioselectivity, although specific examples for this compound are not as commonly reported in introductory literature. Research continues to explore novel catalytic systems and one-pot procedures to streamline the synthesis of this and other furan derivatives.

Regiospecific Preparation Techniques

Achieving the correct arrangement of substituents on the furan ring, known as regiospecificity, is a critical challenge in the synthesis of this compound. The structure, with a methyl group at position 2 and a carboxylate at position 3, requires precise control over the reaction pathways. Intramolecular cyclization reactions are a common strategy to ensure such control. For instance, methods involving the cyclization of specifically designed γ-keto ester precursors under acidic conditions can lead to the formation of the desired dihydrofuran scaffold, which can then be oxidized to the furan.

Another powerful technique for controlling regiochemistry is the Friedel-Crafts acylation reaction. This method involves introducing an acyl group onto a pre-existing furan ring. In the context of synthesizing the target molecule, one could envision starting with 2-methylfuran (B129897) and introducing the methyl carboxylate group at the 3-position using an appropriate acylating agent under the influence of a Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial for directing the substitution to the desired position.

High-Yield Synthesis Methods

High-yield synthesis is paramount for the practical and economic viability of producing chemical compounds. For this compound, a common and efficient pathway involves the synthesis of the key precursor, 2-methylfuran (2-MF), followed by subsequent functionalization. The production of 2-methylfuran from furfural (B47365), which is derived from biomass, has been the subject of extensive research, with several methods reporting high yields. mdpi.comrsc.orggoogle.com Furfural undergoes selective catalytic hydrogenation to produce 2-methylfuran, a process that has been optimized to achieve excellent conversion rates and product yields. mdpi.com

One study reported a near-quantitative conversion of furfural with a 2-methylfuran yield of 83% using a Mg/Fe/O catalyst. mdpi.com Another approach utilizing a bimetallic catalyst supported on a hollow nitrogen-doped carbon cage (CuCo/NC) demonstrated complete conversion of furfural and an impressive 95.7% yield of 2-methylfuran. mdpi.com Once 2-methylfuran is obtained in high yield, it can be carboxylated to introduce the ester group, leading to the final product.

The efficiency and selectivity of the synthesis of 2-methylfuran, a crucial precursor, are heavily dependent on the catalyst and reaction conditions employed. Researchers have explored a variety of catalytic systems to maximize yield and minimize side reactions. rsc.org Bimetallic catalysts, such as those containing nickel-iron (Ni-Fe) or copper-cobalt (Cu-Co), have shown particular promise. mdpi.comresearchgate.net The synergy between the different metals often leads to enhanced catalytic activity and selectivity. researchgate.net For example, a cobalt-based catalyst (Co/CoOx) was effective in the selective hydrodeoxygenation of furfural, achieving a 73% yield of 2-methylfuran. rsc.org The study noted that the optimal performance was achieved when the ratio of metallic cobalt (Co⁰) to cobalt oxide (Co²⁺) was approximately 95%. rsc.org Zeolite catalysts are also prominent, particularly for acylation reactions on the furan ring, offering a pathway to introduce the carboxylate group. shareok.org

The table below summarizes various catalytic systems and their reported performance in the synthesis of 2-methylfuran from furfural.

| Catalyst | Support/System | Reactant | Product | Yield | Reference |

| CuCo/NC | Hollow N-doped Carbon | Furfural | 2-Methylfuran | 95.7% | mdpi.com |

| Ni-Fe | Silica | Furfural | 2-Methylfuran | Good results | mdpi.com |

| Mg/Fe/O | Not specified | Furfural | 2-Methylfuran | 83% | mdpi.com |

| Co/CoOx | Not specified | Furfural | 2-Methylfuran | 73% | rsc.org |

| Cu-Co | γ-Al₂O₃ | Furfural | 2-Methylfuran | up to 80% | researchgate.net |

Synthesis of Key Intermediates and Related Compounds

The chemical versatility of this compound is expanded through the synthesis of its derivatives and related compounds, which serve as important intermediates for more complex molecules.

Preparation of Furanosulfoxide Derivatives

The synthesis of sulfur-containing furan derivatives has been explored to create novel flavor compounds and molecules with potential biological activity. While direct synthesis of a furanosulfoxide from this compound is not widely reported, related 2-methyl-3-furyl sulfide (B99878) derivatives have been successfully prepared. nih.gov These syntheses utilize 2-methyl-3-furyl disulfide as a key starting material. nih.gov

A series of novel 2-methyl-3-furyl sulfide derivatives were synthesized through reactions of 2-methyl-3-furyl disulfide with various organic molecules, including cyclic ethers, amides, ketones, and epoxides. nih.gov For example, the reaction with amides proceeds via a C-H sulfurization mechanism, while reactions with epoxides occur through a ring-opening process. nih.gov These methods provide access to a diverse range of sulfur-containing furans related to the core structure of this compound.

| Reactant Type | Starting Material | Product Class | Reference |

| Amides | 2-Methyl-3-furyl disulfide | 2-Methyl-3-furyl sulfide derivatives | nih.gov |

| Ketones | 2-Methyl-3-furyl disulfide | 2-Methyl-3-furyl sulfide derivatives | nih.gov |

| Epoxides | 2-Methyl-3-furyl disulfide | 2-Methyl-3-furyl sulfide derivatives | nih.gov |

Bromination Reactions of this compound

Bromination is a fundamental electrophilic substitution reaction used to introduce bromine atoms onto aromatic and heterocyclic rings, thereby creating valuable synthetic intermediates. The furan ring in this compound is susceptible to bromination. The reaction is typically carried out using elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The conditions, including solvent and temperature, must be carefully controlled to achieve the desired product and avoid side reactions or over-bromination. Lewis acids are sometimes employed as catalysts to polarize the bromine molecule, enhancing its electrophilicity.

The bromination of furan esters often occurs with high regioselectivity, favoring substitution at the C5 position (the available position alpha to the furan oxygen). Therefore, the reaction of this compound with a brominating agent is expected to yield Methyl 5-bromo-2-methylfuran-3-carboxylate as the major product.

A similar reaction has been described for the synthesis of Methyl 5-bromo-2-furoate. chemicalbook.com In that procedure, methyl furoate is treated with bromine at a controlled temperature of 50°C. After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent. chemicalbook.com The crude product is then purified, typically by flash chromatography, to yield the pure brominated ester. chemicalbook.com This methodology serves as a reliable template for the synthesis of Methyl 5-bromo-2-methylfuran-3-carboxylate.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Methyl furoate | Bromine | Methyl 5-bromo-2-furoate | 50°C, then aqueous workup and chromatography | chemicalbook.com |

Formation of Methyl 5-formyl-2-methyl-3-furoate

Methyl 5-formyl-2-methyl-3-furoate can be synthesized from this compound through a formylation reaction. A common method involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

In a typical procedure, phosphorus oxychloride is added dropwise to DMF at 0°C. After a short period of stirring, this compound is added to the mixture. The reaction is then heated to 100°C for several hours. Upon completion, the mixture is poured onto ice and the pH is adjusted to 8 with an aqueous sodium hydroxide (B78521) solution. The resulting solid product is collected by filtration, washed with water, and dried under a vacuum to yield methyl 5-formyl-2-methyl-3-furoate as a yellow solid. An 83% yield has been reported for this transformation.

| Reactant | Reagent 1 | Reagent 2 | Temperature | Time | Product | Yield |

| This compound | POCl₃ | DMF | 100°C | 3 hrs | Methyl 5-formyl-2-methyl-3-furoate | 83% |

Synthesis of Methyl 2-(phenylsulfinylmethyl)-3-furoate

Preparation of 2-Hydroxymethyl-furan-3-carboxylic acid

Specific and detailed research findings for the direct preparation of 2-Hydroxymethyl-furan-3-carboxylic acid are not prominently available in the reviewed scientific literature. The synthesis of substituted furoic acids can be complex, often involving multiple steps, such as the lithiation of a substituted furan followed by reaction with an electrophile. For instance, the lithiation of 3-furoic acid derivatives has been explored to introduce substituents at the 2-position. uoc.grscholaris.cascholaris.ca However, a direct and established procedure for the synthesis of 2-Hydroxymethyl-furan-3-carboxylic acid could not be located.

Synthesis of Methyl 3-(1,1-Diphenylsulfanyl)-methylfuran-2-carboxylate

Preparation of Methyl 5-(hydroxymethyl)-2-furan carboxylate

The synthesis of Methyl 5-(hydroxymethyl)-2-furan carboxylate can be achieved through the esterification of 5-(hydroxymethyl)-2-furancarboxylic acid. caymanchem.comsigmaaldrich.com This acid is a known oxidation product of 5-hydroxymethylfurfural (B1680220), a key bio-based platform chemical. google.comresearchgate.net

One synthetic pathway involves the conversion of furfuryl alcohol to 5-(hydroxyethyl)-furaldehyde via a Vilsmeier-Haack reaction. This is followed by oxidation to the corresponding carboxylic acid and subsequent esterification under acidic conditions to afford the desired Methyl 5-(hydroxymethyl)-2-furan carboxylate.

Another approach starts with the oxidation of 5-hydroxymethylfurfural using a precious metal catalyst on an acidic carrier under mild conditions to produce 5-hydroxymethyl furoic acid with high selectivity. google.com The resulting acid can then be esterified.

| Starting Material | Key Intermediates | Product |

| Furfuryl Alcohol | 5-(hydroxyethyl)-furaldehyde, 5-(hydroxymethyl)-2-furancarboxylic acid | Methyl 5-(hydroxymethyl)-2-furan carboxylate |

| 5-Hydroxymethylfurfural | 5-(hydroxymethyl)-2-furancarboxylic acid | Methyl 5-(hydroxymethyl)-2-furan carboxylate |

Iv. Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Analysis and Purification

Chromatography is fundamental to separating "Methyl 2-methylfuran-3-carboxylate" from reaction mixtures, natural extracts, or impurities. The choice of technique is dictated by the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis and purification of "this compound". A reverse-phase (RP) HPLC method has been developed for this purpose, offering reliable separation under straightforward conditions. sielc.com This method is versatile, proving suitable for analytical quantification, isolation of impurities through preparative separation, and pharmacokinetic studies. sielc.com

The developed method employs a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes undesirable interactions and improves peak shape. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For standard detection, phosphoric acid is used; however, for applications requiring compatibility with mass spectrometry (MS), formic acid is substituted to ensure proper ionization and prevent instrument damage. sielc.com

| Parameter | Condition |

|---|---|

| Mode | Reverse-Phase (RP) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) |

| Applications | Analysis, Purification, Pharmacokinetics |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile compounds like "this compound". In this technique, the compound is first vaporized and separated from other components based on its boiling point and interactions with a capillary column. Following separation, it enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification.

The mass spectrum for "this compound" is available in the National Institute of Standards and Technology (NIST) main library. nih.gov The spectrum displays a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 140, which corresponds to the compound's molecular weight. nih.gov Key fragment ions are observed at m/z 109 and 125. nih.gov The fragment at m/z 109 is characteristic of the loss of a methoxy (B1213986) group (-OCH₃), while the fragment at m/z 125 corresponds to the loss of a methyl group (-CH₃). These specific fragmentation patterns are crucial for confirming the compound's identity.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Significance |

|---|---|---|

| 140 | [C₇H₈O₃]⁺ | Molecular Ion ([M]⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl group |

| 109 | [M - OCH₃]⁺ | Loss of a methoxy group |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of "this compound" by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical information about the molecular framework of "this compound". While spectral data are available from commercial suppliers like Sigma-Aldrich, the specific chemical shifts are not publicly detailed in the reviewed literature. nih.gov

A ¹H NMR spectrum would confirm the number of different proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. For "this compound", one would expect to see distinct signals for the two protons on the furan (B31954) ring, a singlet for the ester methyl group, and a singlet for the methyl group attached to the furan ring.

A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, seven unique carbon signals would be expected: two for the methyl groups, one for the ester carbonyl group, and four for the carbons of the furan ring.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands confirming its key structural features. nih.gov

Key expected absorptions include a strong band around 1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. Other significant peaks would include those corresponding to the C-O stretching of the ester and the furan ring, C=C stretching vibrations within the aromatic furan ring (typically in the 1600-1450 cm⁻¹ region), and C-H stretching vibrations for the methyl groups and the furan ring (typically just below and above 3000 cm⁻¹, respectively).

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp²) | Furan Ring | ~3100-3000 |

| C-H Stretch (sp³) | Methyl Groups | ~3000-2850 |

| C=O Stretch | Ester | ~1720 |

| C=C Stretch | Furan Ring | ~1600-1450 |

| C-O Stretch | Ester and Furan Ring | ~1300-1000 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, allowing for the determination of its elemental formula. For "this compound," the calculated monoisotopic mass is 140.047344113 Da. nih.gov HRMS analysis would aim to measure a mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition of C₇H₈O₃. This high degree of accuracy allows for differentiation between compounds that may have the same nominal mass but different elemental formulas. HRMS can also provide information on common adducts of the molecule. uni.lu

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈O₃ |

| Monoisotopic Mass (Da) | 140.047344113 nih.gov |

| Predicted [M+H]⁺ Adduct m/z | 141.05463 uni.lu |

| Predicted [M+Na]⁺ Adduct m/z | 163.03657 uni.lu |

Compound Index

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

V. Biological and Pharmacological Investigations of Methyl 2 Methylfuran 3 Carboxylate and Its Derivatives

Antimicrobial Activity Studies

Derivatives of methyl 2-methylfuran-3-carboxylate have demonstrated notable efficacy as antimicrobial agents. The inherent structure of the furan (B31954) ring, when appropriately substituted, can interact with microbial cells, leading to the inhibition of growth or cell death. smolecule.com

The antibacterial spectrum of furan and benzofuran (B130515) derivatives has been evaluated against a range of pathogenic bacteria. Studies indicate that these compounds can be effective against both Gram-positive and Gram-negative strains, a desirable characteristic for broad-spectrum antibiotics. researchgate.netbiorxiv.org For instance, certain quinolinium derivatives have shown potent antibacterial activity, including against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The mechanism of action for some of these derivatives involves the disruption of critical cellular processes, such as the inhibition of the FtsZ protein, which is essential for bacterial cell division. nih.govnih.gov

The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of Selected Furan and Benzofuran Derivatives

| Compound/Derivative Type | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| N,N,N-trimethylammonium chitosan | S. aureus | Gram-Positive | 8 | researchgate.net |

| Quinolinium Derivative (A2) | S. aureus (ATCC 29213) | Gram-Positive | 2 | nih.gov |

| Quinolinium Derivative (A2) | E. coli (ATCC 25922) | Gram-Negative | 4 | nih.gov |

| Quinolinium Derivative (A2) | MRSA (ATCC 43300) | Gram-Positive | 4 | nih.gov |

In addition to their antibacterial effects, furan derivatives have been investigated for their ability to combat fungal infections. Research has particularly focused on their activity against various Candida species, which are common causes of opportunistic infections in humans. nih.govnih.gov For example, fatty acid methyl esters (FAMEs) derived from vegetable oils, which can contain furan moieties, have demonstrated significant antifungal activity against Candida glabrata and Candida krusei. scielo.br Similarly, specific furan-2-carbohydrazide (B108491) derivatives have shown potent effects against the multidrug-resistant Candida auris and the more common Candida albicans. frontiersin.org The antifungal action is often fungicidal, meaning it kills the fungal cells, as determined by the Minimum Fungicidal Concentration (MFC) to MIC ratio. nih.gov

Table 2: Antifungal Activity of Furan Derivatives against Candida Species

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Sunflower FAMEs | Candida glabrata | 15.6 | scielo.br |

| Sunflower FAMEs | Candida krusei | 15.6 | scielo.br |

| Sunflower FAMEs | Candida parapsilosis | 31.2 | scielo.br |

| Methyl 3,5-dinitrobenzoate (B1224709) (MDNB) | Candida albicans (ATCC 90028) | 0.27-1.10 mM* | nih.gov |

*Concentration reported in mM.

Anticancer Research and Cytotoxicity Assays

The potential of furan derivatives as anticancer agents is an active area of research. ontosight.ai These compounds have been screened for their ability to kill cancer cells (cytotoxicity) across various human cancer cell lines. nih.gov

Cytotoxicity studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cells in a concentration-dependent manner. Cell lines commonly used in these assays include HeLa (cervical cancer) and HepG2 (liver cancer). nih.govnih.gov For example, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant cytotoxic activity against both A549 (lung cancer) and HepG2 cells. nih.gov The potency of these compounds is often expressed as the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Table 3: Cytotoxicity (IC50) of Selected Furan and Benzofuran Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Benzofuran Derivative (Compound 8) | HepG2 (Liver Cancer) | Significant Activity* | nih.gov |

| Amide Benzofuran Derivative (12b) | A549 (Lung Cancer) | 0.858 µM | researchgate.net |

| Amide Benzofuran Derivative (10d) | MCF7 (Breast Cancer) | 2.07 µM | researchgate.net |

| Essential Oil from M. oleifera | HeLa (Cervical Cancer) | 422.8 µg/mL | nih.gov |

| Essential Oil from M. oleifera | HepG2 (Liver Cancer) | 751.9 µg/mL | nih.gov |

*Specific IC50 value not provided in the abstract, but noted as having significant activity.

Understanding the mechanism by which these compounds induce cancer cell death is critical for their development as therapeutic agents. Research indicates that furan derivatives can trigger apoptosis, a form of programmed cell death, through several pathways. One reported mechanism involves the activation of caspases, which are key enzymes in the execution phase of apoptosis. Another mechanism is the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components like the mitochondria, ultimately leading to cell death. researchgate.net Furthermore, some benzofuran derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov For example, one derivative induced G2/M phase arrest in HepG2 cells, while another caused arrest at the S and G2/M phases in A549 cells. nih.gov

Anti-inflammatory Potential

Chronic inflammation is a key factor in many diseases. Derivatives of this compound are being explored for their potential to modulate inflammatory responses. nih.gov Studies on related compounds, such as methylflavone derivatives, have shown that they can inhibit the production of key inflammatory mediators like nitric oxide (NO) in macrophages. nih.govmdpi.com The anti-inflammatory effects of flavones and their derivatives are attributed to their ability to influence key signaling pathways involved in inflammation, such as NF-κB and MAPK. mdpi.com More complex derivatives, like methyl canthin-6-one-2-carboxylate, have been found to modulate the NLRP3 inflammasome, a protein complex that plays a crucial role in driving the release of pro-inflammatory cytokines. mdpi.com

Neuroprotective Effects

Neurodegenerative diseases represent a major challenge in public health, prompting extensive research into novel therapeutic agents. nih.gov Furan-containing compounds, sourced from both natural and synthetic origins, have emerged as promising candidates for neuroprotection. nih.gov Their therapeutic potential often stems from their antioxidant and anti-inflammatory properties, which are key mechanisms for combating neurodegeneration. nih.gov By scavenging free radicals, furan derivatives can mitigate oxidative stress, while their modulation of inflammatory pathways can reduce the neuroinflammation that drives disease progression. nih.gov

Studies have highlighted the potential of furan derivatives to enhance neuronal survival and regeneration, suggesting a role in promoting neurogenesis and neuronal plasticity. nih.gov Furthermore, their interaction with neurotransmitter systems may help maintain synaptic function. nih.gov

Specific research into 2-arylbenzo[b]furan derivatives, which feature a furan ring fused to a benzene (B151609) ring, has demonstrated significant neuroprotective and anti-inflammatory effects in both in-vitro and in-vivo models of Alzheimer's disease. nih.gov Structure-activity relationship studies of these complex derivatives revealed that the inclusion of an acrylate (B77674) group on the 2-arylbenzo[b]furan structure was particularly effective. nih.gov Certain compounds from this class not only showed neuroprotective effects on neuron cells and anti-neuroinflammatory effects on glial cells but also improved behavioral deficits in animal models of the disease, marking them as potential candidates for further development. nih.gov

While direct studies on the neuroprotective effects of this compound are not extensively documented, the broader evidence suggests that the furan scaffold is a viable starting point for designing novel neuroprotective agents. nih.gov

Enzyme and Receptor Interactions

The biological activity of furan derivatives is rooted in their ability to interact with specific molecular targets, such as enzymes and receptors, thereby influencing biochemical pathways. ontosight.ai

One area of significant interaction is with cytochrome P450 (P450) enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The metabolism of 2-methylfuran (B129897), a closely related compound, is known to be required for its toxicity and is catalyzed by P450 enzymes. nih.gov This process can lead to the formation of reactive metabolites, such as 4-oxo-2-pentenal, which can covalently bind to proteins. nih.gov The inhibition or induction of P450 enzymes can therefore significantly alter the biological effects of such furan derivatives. nih.gov

Furan derivatives have also been studied for their interactions with specific receptors. For instance, a series of furfuryltrimethylammonium salts were synthesized and evaluated to probe the topology of the muscarinic receptor, a key target in the parasympathetic nervous system. nih.gov These studies help to understand the ligand-receptor interactions that govern muscarinic activity and inform the design of new agents. nih.gov The furan ring itself is recognized for having a strong affinity for a variety of receptors, contributing to its utility in medicinal chemistry. ontosight.ai The unstable nature of some furan derivatives, like 2-methyl-3-furanthiol, allows them to react readily with various components in biological systems, including forming disulfides or interacting with other biomolecules through ionic reactions. researchgate.net

In Silico Studies and Computational Analyses

Computational methods are indispensable tools in modern drug discovery, providing insights into the potential biological activity and pharmacokinetic profiles of compounds before their synthesis and experimental testing.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the molecular level.

For example, a study on novel furan-azetidinone hybrids used molecular docking to investigate their potential as antibacterial agents by targeting four different enzymes in E. coli. ijper.org The docking scores (GScore) and binding energies (Emodel) were used to rank the compounds, with lower scores indicating better ligand affinity. The results showed that a 2,4-dichloro derivative was a promising inhibitor of the enoyl reductase enzyme, forming pi-pi stacking interactions with key amino acid residues (PHE 94 and TYR 146) in the active site. ijper.org

In another study, the carboxylate form of betulin (B1666924) derivatives was found to be crucial for docking calculations at physiological pH. nih.gov The docking of these derivatives into the HIV-1 capsid protein revealed that a phosphate (B84403) group could generate a greater number of strong interactions compared to a carboxyl group, highlighting how specific functional groups can influence binding. nih.gov Similarly, docking studies of a methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate (a fused furan system) were conducted against various cancer-related proteins to evaluate its interaction and potential as an anti-cancer agent. scielo.org.mxscielo.org.mx

Table 1: Example of Molecular Docking Results for Furan Derivatives against E. coli Enoyl Reductase This table is for illustrative purposes and is based on findings for furan-azetidinone hybrids.

| Compound Derivative | GScore (XP mode) | Emodel (XP mode) | Key Interacting Residues |

| 2,4-dichloro | -9.195 | -73.407 | PHE 94, TYR 146 |

| 4-chloro | -9.039 | -60.997 | TYR 146 |

| Data sourced from findings on furan-azetidinone hybrids. ijper.org |

ADME properties are critical for determining the viability of a compound as a drug candidate. In silico tools are frequently used to predict these properties early in the discovery process. For this compound, computational tools can predict key physicochemical descriptors relevant to its ADME profile.

Online prediction tools like SwissADME can be used to generate a "BOILED-Egg" model, which plots molecules based on their lipophilicity (WLOGP) and polarity (TPSA) to predict passive gastrointestinal absorption and blood-brain barrier penetration. nih.gov For a series of thiazole (B1198619) Schiff bases containing a furan ring, ADME properties were calculated using the Molinspiration online tool, including the prediction of absorption percentage based on topological polar surface area (TPSA). nih.gov A detailed computational study on a furopyrimidine derivative also included analysis of its pharmacokinetic and drug-affinity data using SwissADME and ADMET programs. scielo.org.mxscielo.org.mx

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | PubChem nih.gov |

| Molecular Weight | 140.14 g/mol | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 1.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 39.4 Ų | PubChem nih.gov |

| Data sourced from the PubChem database (CID 80237). nih.gov |

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Several QSAR studies have been conducted on furan derivatives to understand how their structural features influence their biological effects. For instance, a QSAR investigation was performed on a series of furan-3-carboxamides to correlate their physicochemical parameters with their antimicrobial activity. nih.gov Another study developed QSAR models for furan derivatives as corrosion inhibitors for mild steel, using quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and hardness, calculated via Density Functional Theory (DFT). digitaloceanspaces.com The resulting models, validated statistically, could predict the inhibition efficiency of new furan compounds. digitaloceanspaces.com

Similarly, QSAR analyses have been applied to furfuryltrimethylammonium salts to understand their interactions with the muscarinic receptor and to predict the biological activity of new congeners based on previously established correlation equations. nih.gov

Structure-Activity Relationship (SAR) Studies of Furan Derivatives

SAR studies involve synthesizing a series of related compounds and evaluating their biological activity to determine which parts of the molecule are key for its effects. This knowledge is then used to design more potent and selective compounds. The furan nucleus is a common starting point for such studies due to its versatile chemistry and established biological relevance. ontosight.ai

For example, SAR studies on 2-arylbenzo[b]furan derivatives identified that an acrylate group was a key feature for conferring neuroprotective and anti-inflammatory effects. nih.gov In the context of antimicrobial agents, the synthesis and evaluation of various furan-3-carboxamides revealed that certain substitution patterns led to significant in vitro activity against a range of microorganisms. nih.gov Slight modifications in the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities, a principle that drives SAR exploration. researchgate.net The goal of these studies is to systematically alter the chemical structure of furan derivatives to observe how these changes affect their potency and efficacy, ultimately leading to the optimization of their pharmacokinetic and pharmacodynamic properties. ontosight.ai

Vi. Environmental and Industrial Considerations in Academic Research

Role in Biomass Conversion and Renewable Chemicals

Academic research has identified furanic compounds, particularly 2-methylfuran (B129897) (2-MF), as key platform molecules in the transition from fossil fuels to renewable resources. 2-MF is derived from the hemicellulose fraction of lignocellulosic biomass, which has an estimated annual production of over 180 billion tons. mdpi.com The conversion process typically involves the hydrolysis and dehydration of hemicellulose to produce furfural (B47365), which is then selectively hydrogenated to yield 2-methylfuran. mdpi.comresearchgate.net This positions 2-MF, a close structural relative of methyl 2-methylfuran-3-carboxylate, as a significant organic intermediate for producing a new generation of biofuels and value-added chemicals. mdpi.comrsc.org

2-methylfuran is recognized as a versatile precursor for synthesizing liquid transportation fuels and other valuable chemicals. mdpi.com It has a higher octane (B31449) number and energy density than ethanol, making it a promising alternative to gasoline. mdpi.com Through various catalytic C-C coupling reactions, the shorter carbon chains of biomass-derived molecules like 2-MF can be elongated to produce compounds within the diesel and jet fuel range. rsc.orgnih.gov This strategy is considered one of the most efficient for upgrading biomass into high-grade transport fuels. rsc.org The goal is to create fuel precursors that can then be hydrodeoxygenated to produce high-density alkanes suitable for use in modern engines. nih.govub.edu This approach avoids energy-intensive separation steps and allows for the creation of "tailor-made" fuel components from renewable feedstocks. researchgate.netoeko.de

To increase the carbon chain length of 2-methylfuran, researchers extensively study hydroxyalkylation/alkylation (HAA) and acylation reactions. mdpi.com

Hydroxyalkylation/Alkylation (HAA): This process involves reacting 2-methylfuran with biomass-derived aldehydes and ketones, such as furfural, butanal, or cyclohexanone, over solid acid catalysts. mdpi.comrsc.orgnih.govub.edu The reaction creates longer-chain oxygenated compounds that serve as fuel precursors. mdpi.com For instance, the HAA of 2-methylfuran with butanal yields 1,1-bis(5-methyl-2-furyl)butane, which can be further processed into diesel-range alkanes. ub.edu Various catalysts have been investigated for these reactions, including niobic acid and acidic ion-exchange resins like Dowex 50Wx2 and Amberlyst-15, with studies focusing on optimizing reaction conditions to maximize the yield of the desired fuel precursors. rsc.orgnih.govub.edu Research has shown that catalyst properties, such as acidity and porosity, play a crucial role in achieving high conversion rates, with yields of C15 fuel precursors reaching up to 90% under optimized conditions. rsc.orgub.edu

Acylation: This reaction involves introducing an acyl group to the furan (B31954) ring. 2-methylfuran can be acylated using acetic acid or acetic anhydride (B1165640), both of which can be derived from biomass. mdpi.com These reactions are typically carried out over zeolite catalysts. One notable cascade reaction involves the one-pot acylation and subsequent HAA of 2-methylfuran with acetic anhydride to produce a C17 oxygenated compound, demonstrating a pathway to high-carbon molecules from simple biomass-derived inputs. mdpi.com

Environmental Impact of Synthesis and Production

The viability of biomass-derived fuels depends not only on their performance but also on their environmental footprint compared to conventional fossil fuels.

Lifecycle assessment (LCA) is used to evaluate the environmental impact, including greenhouse gas emissions, of producing furanic fuels. A 2018 study by the Öko-Institut assessed biorefinery concepts for producing methylfuran (MF), methyltetrahydrofuran (MTHF), and butanone from woodchips. oeko.de The assessment found that the total cumulative energy demand for production was between 3 and 4 MJ per MJ of fuel. oeko.de

The analysis revealed that the methylfuran (MF) production concept had the highest carbon and energy efficiency among the options studied. oeko.de This efficiency is partly attributed to a proposed CO-recycle step during processing, which minimizes carbon loss. oeko.de The study concluded that the MF concept generally had the lowest lifecycle impacts, largely due to a lower estimated energy demand for processing the raw biomass. oeko.de Such assessments are critical for guiding research and development toward the most sustainable and energy-efficient biorefinery pathways. researchgate.net

Analytical Detection in Food Products

Furan and its methylated derivatives, including 2-methylfuran and 3-methylfuran (B129892), are known process contaminants that form naturally in food during thermal treatments such as roasting, canning, baking, and sterilizing. europa.eueurofins.deeuropa.eu Their formation can occur through multiple pathways, including the degradation of carbohydrates, amino acids, ascorbic acid, and unsaturated fatty acids. eurofins.denih.govnih.gov

Due to their volatility and the fact that they can co-occur with furan, 2-methylfuran and 3-methylfuran are often analyzed concurrently in food safety surveys. eurofins.denih.gov The European Food Safety Authority (EFSA) and other international bodies have highlighted that consumer exposure to these compounds could lead to potential long-term liver damage, prompting monitoring efforts. europa.eueuropa.eu

Analytical methods, primarily headspace gas chromatography-mass spectrometry (GC-MS), are used to detect and quantify these compounds in a wide range of food products. eurofins.denih.gov Surveys have consistently found methylated furans in products like coffee, canned goods, jarred baby foods, and baked goods. nih.govcanada.cacanada.ca

A 2010 Canadian survey of 176 food samples found that 96% of non-baby food samples contained 2-methylfuran and 81% contained 3-methylfuran. nih.gov All baby food samples in that survey contained 2-methylfuran. nih.gov Coffee is a notable source, with levels of 2-methylfuran that can exceed those of furan itself. nih.govresearchgate.net More recent surveys by the Canadian Food Inspection Agency (CFIA) between 2020 and 2023 confirmed these findings across hundreds of samples, with the highest average concentrations of furans found in coffee and baked goods. canada.cacanada.ca

The following table summarizes data from CFIA surveys on the detection of methylated furans in various food categories.

| Food Category | Year of Survey | Total Samples | % Samples with 2-Methylfuran Detected | % Samples with 3-Methylfuran Detected | Notes |

| Chocolate, Coffee, Infant Foods | 2020-2021 | 399 | 95% (Combined with Furan) | 78% (Combined with Furan) | Highest average furan concentrations were in coffee. canada.ca |

| Baked Goods, Infant/Toddler Food, Noodles | 2021-2023 | 748 | 78% (Combined with Furan) | 58% (Combined with Furan) | Highest levels of furans were found in baked goods. canada.ca |

Vii. Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

While established methods for the synthesis of Methyl 2-methylfuran-3-carboxylate exist, the future of its production lies in the development of more efficient, selective, and sustainable synthetic routes. Current research into the synthesis of substituted furans highlights several promising avenues. benthamdirect.com

One key area of development is the advancement of metal-catalyzed cross-coupling reactions. hud.ac.uk These methods offer the potential for highly regioselective synthesis, allowing for the precise construction of complex furan (B31954) derivatives from simple precursors. hud.ac.uk Future work will likely focus on the use of earth-abundant and non-toxic metal catalysts to improve the green credentials of these processes. Another innovative approach is the use of olefin cross-metathesis, which has been shown to be a powerful tool for the construction of highly substituted furans. pnas.org This strategy provides a convergent and flexible route to a wide range of furan derivatives, and its application to the synthesis of this compound analogues could lead to the rapid generation of compound libraries for screening purposes. pnas.org

Furthermore, the development of one-pot and tandem reactions that minimize purification steps and reduce waste is a significant goal. Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly attractive for their efficiency. pnas.org The exploration of novel starting materials, including those derived from renewable resources, is also a critical aspect of future synthetic strategies.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Metal-Catalyzed Cross-Coupling | High regioselectivity, mild reaction conditions | Development of earth-abundant metal catalysts, expansion of substrate scope |

| Olefin Cross-Metathesis | Convergent and flexible synthesis, rapid library generation | Application to furan-3-carboxylate systems, catalyst optimization |

| Cascade Reactions | Increased efficiency, reduced waste, fewer purification steps | Design of novel cascade sequences, exploration of new catalytic systems |

| Biomass-Derived Precursors | Sustainability, reduced reliance on fossil fuels | Conversion of furfural (B47365) and other biomass-derived furans into functionalized products mdpi.com |

Exploration of Undiscovered Biological Activities

The furan scaffold is a well-established pharmacophore present in numerous biologically active compounds. ijabbr.com Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgontosight.ai While the biological profile of this compound itself is not extensively studied, its structural motifs suggest significant potential for the discovery of novel therapeutic applications.

Future research will likely focus on a systematic evaluation of this compound and its derivatives against a broad range of biological targets. Given the known antimicrobial properties of other furan compounds, a thorough investigation into its efficacy against a wider panel of bacteria and fungi, including drug-resistant strains, is warranted. nih.govnih.gov The anti-inflammatory potential of this compound also merits further exploration, with studies aimed at elucidating its mechanism of action, potentially through the inhibition of inflammatory mediators like nitric oxide and prostaglandins. nih.gov

In the realm of oncology, the furan nucleus is a component of several anticancer agents. Recent studies on other furan derivatives have highlighted their ability to inhibit key signaling pathways involved in cancer progression, such as VEGFR-2. acs.org This suggests that this compound could serve as a scaffold for the development of new anticancer drugs. High-throughput screening and computational modeling will be invaluable tools in identifying potential biological targets and designing more potent and selective analogues. The engineering of plant synthetic pathways to produce novel antifungal compounds also presents an interesting future direction. nih.gov

| Potential Biological Activity | Rationale | Future Research Approach |

| Novel Antimicrobial Agents | Furan scaffold is a known antibacterial and antifungal pharmacophore. nih.govnih.gov | Screening against diverse microbial strains, including resistant pathogens; mechanistic studies. |

| Potent Anti-inflammatory Drugs | Furan derivatives have shown anti-inflammatory effects. wisdomlib.orgnih.gov | In vitro and in vivo models of inflammation; identification of molecular targets. |

| Innovative Anticancer Therapies | Furan-containing molecules have demonstrated anticancer properties and VEGFR-2 inhibition. ontosight.aiacs.org | Cytotoxicity screening against various cancer cell lines; investigation of signaling pathway modulation. |

| Antiviral Compounds | The furan ring is present in some antiviral agents. ijabbr.com | Screening against a range of viruses; development of structure-activity relationships. |

Advanced Materials Science Applications

The rigid, aromatic structure of the furan ring makes furan-containing compounds attractive building blocks for the development of advanced materials. hud.ac.uk The polyester (B1180765) and epoxy resin industries, in particular, are actively exploring the use of bio-based monomers to create more sustainable products. acs.orgrsc.org this compound, with its reactive ester group, has the potential to be a valuable monomer in the synthesis of novel polymers.

Future research in this area will likely involve the polymerization of this compound with various co-monomers to create a range of polyesters with tailored properties. These materials could find applications in packaging, textiles, and biomedical devices. The furan ring can also impart unique thermal and mechanical properties to polymers. Furthermore, the development of furan-based epoxy resins is a promising area of research, with the potential to replace petroleum-derived analogues like those based on bisphenol A. tandfonline.com

The ability of furan rings to participate in reversible Diels-Alder reactions opens up the possibility of creating self-healing and recyclable polymer networks. nih.govvub.be This is a particularly exciting area of research with significant implications for the development of sustainable and "smart" materials. The incorporation of this compound into such systems could allow for precise control over the material's properties and lifespan.

| Material Application | Rationale | Future Research Focus |

| Bio-based Polyesters | Furan derivatives can replace petroleum-based monomers. acs.orgnih.gov | Synthesis and characterization of copolyesters containing this compound; evaluation of mechanical and thermal properties. |

| Sustainable Epoxy Resins | Furan-based epoxies offer a renewable alternative to conventional resins. tandfonline.comrsc.org | Development of synthetic routes to furan-based epoxy monomers from this compound; curing studies and material characterization. |

| Self-Healing Polymers | The furan moiety can undergo reversible Diels-Alder reactions. nih.govvub.be | Incorporation of the this compound structure into polymer backbones capable of reversible cross-linking. |

| Functional Materials | The furan ring can be functionalized to impart specific properties. | Exploration of applications in electronic materials, sensors, and membranes. |

Computational Chemistry and Drug Design Enhancements

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net For this compound, these techniques offer a powerful means to accelerate the discovery and optimization of its applications.

Future research will undoubtedly leverage computational methods to a greater extent. For instance, quantum chemical calculations can provide detailed insights into the reactivity of the furan ring and the influence of the methyl and carboxylate substituents. acs.org This knowledge can be used to guide the development of new synthetic reactions and to predict the stability and reactivity of novel derivatives.

In the context of drug design, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound analogues with their biological activity. nih.gov These models can then be used to virtually screen large compound libraries and to prioritize the synthesis of the most promising candidates. Molecular docking simulations can be used to predict how these molecules will bind to specific protein targets, providing a molecular basis for their observed biological effects and guiding the design of more potent and selective inhibitors. acs.org The use of reactive force fields, such as ReaxFF, can also be employed to simulate complex chemical processes like the Diels-Alder reactions relevant to materials science applications. nih.govvub.be

| Computational Approach | Application to this compound | Expected Outcome |

| Quantum Chemical Calculations | Elucidation of electronic structure and reactivity. acs.org | Deeper understanding of reaction mechanisms; prediction of spectroscopic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. nih.gov | Predictive models for guiding the synthesis of more potent analogues. |

| Molecular Docking | Prediction of binding modes to biological targets. acs.org | Rationalization of biological activity; design of target-specific inhibitors. |

| Molecular Dynamics Simulations | Simulation of polymer dynamics and material properties. nih.gov | Insight into the behavior of materials incorporating the furan moiety. |

Sustainable Production Methods and Green Chemistry Initiatives

The principles of green chemistry are increasingly guiding the development of chemical processes, with a focus on minimizing waste, using renewable resources, and reducing environmental impact. acs.org The production of this compound is an area ripe for the application of these principles.

A major focus of future research will be the development of synthetic routes that start from renewable biomass. researchgate.net Furfural, which can be readily obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, is a key platform chemical for the synthesis of a wide range of furan derivatives. mdpi.com Developing efficient catalytic or biocatalytic methods to convert furfural into this compound would represent a significant step towards a truly sustainable production process. researchgate.net

Enzymatic synthesis is another promising green chemistry approach. acs.orgnih.gov The use of enzymes as catalysts can lead to highly selective transformations under mild reaction conditions, often in aqueous media. The enzymatic synthesis of furan-based polyesters has already been demonstrated, and similar strategies could be developed for the synthesis and derivatization of this compound. nih.gov The use of solvent-free reaction conditions is another important green chemistry goal that can significantly reduce the environmental footprint of chemical synthesis. acs.org Furthermore, electrocatalytic methods, which use renewable electricity to drive chemical transformations, offer an exciting new frontier for the sustainable production of furan-based chemicals. rsc.org

| Green Chemistry Initiative | Relevance to this compound | Future Research Direction |

| Biomass Valorization | Utilization of renewable feedstocks like furfural. mdpi.comresearchgate.net | Development of catalytic routes from furfural to the target compound. researchgate.net |

| Enzymatic Catalysis | Highly selective and environmentally benign synthesis. nih.gov | Exploration of enzymes for the synthesis and modification of this compound. |

| Solvent-Free Reactions | Reduction of waste and environmental impact. acs.org | Development of solid-state or neat reaction conditions for key synthetic steps. |

| Electrocatalysis | Use of renewable electricity to drive reactions. rsc.org | Investigation of electrochemical methods for the synthesis of furan derivatives. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Design of synthetic routes that minimize the formation of byproducts. |

Q & A

Q. Table 1: Synthesis and Characterization Data

| Derivative | Reaction Conditions | Yield | Key NMR Peaks (δ, DMSO-d6) | Reference |

|---|---|---|---|---|

| Parent ester | H2SO4, MeOH, reflux | 85%* | 3.79 (OCH3), 2.61 (CH3) | [11] |

| 5-Sulfamoyl derivative | ClSO3H, NH3, RT | 29% | 7.89 (s, 2H, SO2NH2), 7.03 (s) | [11] |

*Theoretical yield inferred from analogous procedures.

Basic: How is structural conformation analyzed for this compound and its derivatives?

Answer:

X-ray crystallography is the gold standard for determining bond lengths, angles, and ring puckering. For example, related furan esters (e.g., Methyl 4-hydroxy-3-[...]dihydrofuran-2-carboxylate) exhibit furan ring puckering amplitudes of ~0.3 Å, analyzed using Cremer-Pople coordinates . DFT calculations (B3LYP/6-311++G**) optimize geometry and predict electronic properties, such as HOMO-LUMO gaps (~4.5 eV) .

Q. Table 2: Structural Parameters

| Parameter | X-ray Data (Å/°) | DFT Results (Å/°) | Reference |

|---|---|---|---|

| C-O bond (ester) | 1.34 | 1.33 | [14, 19] |

| Furan ring puckering (q) | 0.31 | 0.29 | [14] |

| Dihedral angle (C3-C4) | 175.2° | 174.8° | [19] |

Advanced: How are computational methods applied to resolve contradictions in experimental data?

Answer:

Discrepancies between experimental (e.g., NMR coupling constants) and predicted data often arise from dynamic effects (e.g., ring puckering). DFT-MD simulations model temperature-dependent conformational changes, revealing pseudorotation in furan rings . NBO analysis identifies hyperconjugative interactions (e.g., σ(C-O) → σ*(C-C)) that stabilize non-planar conformers .

Methodological Workflow:

Optimize geometry using B3LYP/6-311++G**.

Compare calculated vs. experimental NMR/IR spectra.

Perform AIM (Atoms in Molecules) analysis to validate hydrogen bonding or steric clashes .

Advanced: What strategies are used to design derivatives for pharmaceutical applications?

Answer:

Bioisosteric replacement modifies the ester group (e.g., replacing -COOCH3 with -SO2NH2) to enhance bioavailability . Spirocyclic analogs (e.g., ethyl 4-hydroxy-2-phenyl-dihydropyrimidine carboxylates) are synthesized via Biginelli reactions, with purity confirmed by HPLC (>95%) .

Case Study:

- Anticancer Derivatives : Methyl 2-methyl-5-sulfamoylfuran-3-carboxylate inhibits NLRP3 inflammasome activation (IC50 ~10 µM) .

- Neuroprotective Agents : Ethyl 4-hydroxy-2-phenyl-dihydropyrimidine derivatives show promise in Aβ aggregation studies .

Advanced: How are crystallographic data and puckering coordinates used to analyze ring strain?

Answer:

Cremer-Pople parameters quantify ring puckering in furan derivatives:

Q. Table 3: Puckering Analysis

| Compound | q (Å) | φ (°) | Method | Reference |

|---|---|---|---|---|

| This compound | 0.29 | 18 | X-ray/DFT | [14, 19] |

| Cyclopentane | 0.45 | 36 | Cremer-Pople | [2] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.